molecular formula C13H6BrF2N3O3 B2576910 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide CAS No. 1170596-85-6

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide

Cat. No. B2576910
CAS RN: 1170596-85-6
M. Wt: 370.11
InChI Key: ORSMQSMUAARWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a bromofuran moiety (a furan ring with a bromine atom attached), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a benzamide moiety (a benzene ring attached to an amide group). It also has two fluorine atoms attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .

Scientific Research Applications

Synthesis and Characterization

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is part of a class of compounds known for their heterocyclic structure incorporating elements such as furan, oxadiazole, and benzamide moieties. These compounds are synthesized and characterized through various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) analyses. Their synthesis involves the formation of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives, which are then further modified to produce compounds with significant biological activities (Sanjeeva et al., 2021).

Molecular Docking Studies

These compounds are also the subject of molecular docking studies to investigate their potential interactions with biological targets such as DNA gyrase from Mycobacterium tuberculosis, a well-established target for novel therapeutics. Through such studies, researchers aim to understand the binding interactions and affinities of these compounds, which can inform the design of new drugs (Sanjeeva et al., 2021).

properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)12-18-19-13(22-12)17-11(20)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSMQSMUAARWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.